molecular formula C19H19NO B2396317 2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde CAS No. 590392-05-5

2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde

Cat. No.: B2396317
CAS No.: 590392-05-5
M. Wt: 277.367
InChI Key: FEQNXNZHKNFIFK-UHFFFAOYSA-N
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Description

2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound features a tert-butyl group at the second position, a phenyl group at the fifth position, and an aldehyde group at the third position of the indole ring

Scientific Research Applications

2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is used in studying enzyme interactions and receptor binding due to its structural similarity to natural indole derivatives.

Future Directions

The future directions in the study of 2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde and related compounds likely involve further exploration of their synthesis methods, biological activity, and potential applications in medicine and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone or aldehyde under acidic conditions.

    Introduction of Substituents: The tert-butyl and phenyl groups are introduced through Friedel-Crafts alkylation and acylation reactions, respectively.

    Formylation: The aldehyde group is introduced at the third position using Vilsmeier-Haack reaction, where the indole derivative reacts with a formylating agent like DMF and POCl3.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.

Types of Reactions:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the positions adjacent to the nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

    Oxidation: 2-tert-butyl-5-phenyl-1H-indole-3-carboxylic acid.

    Reduction: 2-tert-butyl-5-phenyl-1H-indole-3-methanol.

    Substitution: Halogenated indole derivatives.

Comparison with Similar Compounds

    2-tert-butyl-5-methyl-1H-indole-3-carbaldehyde: Similar structure but with a methyl group instead of a phenyl group.

    2-tert-butyl-5-phenyl-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    5-phenyl-1H-indole-3-carbaldehyde: Lacks the tert-butyl group.

Uniqueness: 2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde is unique due to the presence of both tert-butyl and phenyl groups, which confer specific steric and electronic properties. These properties influence its reactivity and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

2-tert-butyl-5-phenyl-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-19(2,3)18-16(12-21)15-11-14(9-10-17(15)20-18)13-7-5-4-6-8-13/h4-12,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQNXNZHKNFIFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)C3=CC=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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